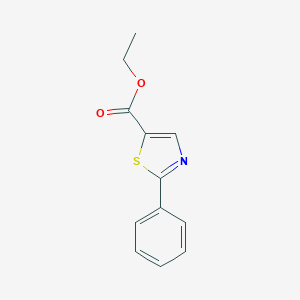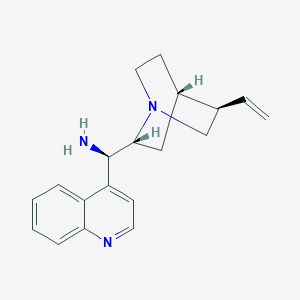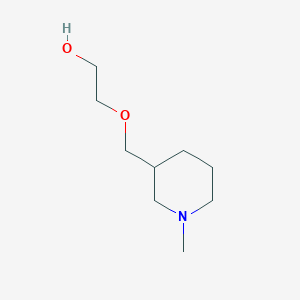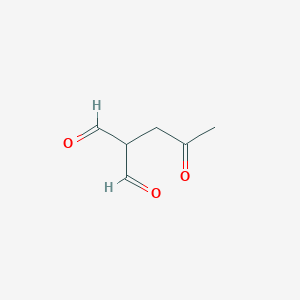
2-(2-Oxopropyl)propanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopropyl)propanedial, also known as acrolein dialdehyde, is a highly reactive aldehyde that is commonly used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. In
作用機序
The mechanism of action of 2-(2-Oxopropyl)propanedial is based on its ability to crosslink proteins and nucleic acids. It reacts with amino groups in proteins and with guanine and cytosine residues in DNA, forming stable adducts that can alter the structure and function of these molecules. This can lead to changes in gene expression, protein function, and cellular signaling pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(2-Oxopropyl)propanedial depend on the specific proteins and nucleic acids that are crosslinked. In general, crosslinking can alter the structure and function of these molecules, leading to changes in gene expression, protein function, and cellular signaling pathways. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
The advantages of using 2-(2-Oxopropyl)propanedial in lab experiments include its ability to crosslink proteins and nucleic acids, its high reactivity, and its ability to form stable adducts. However, there are also some limitations to its use, including its toxicity, its potential to cause nonspecific crosslinking, and its potential to interfere with other experimental techniques.
将来の方向性
There are many potential future directions for research on 2-(2-Oxopropyl)propanedial. Some possible areas of investigation include:
- Developing new methods for synthesizing 2-(2-Oxopropyl)propanedial that are more efficient and less toxic.
- Studying the effects of 2-(2-Oxopropyl)propanedial on specific proteins and nucleic acids to better understand its mechanism of action.
- Developing new therapeutic agents based on the crosslinking properties of 2-(2-Oxopropyl)propanedial.
- Exploring the potential of 2-(2-Oxopropyl)propanedial as a tool for studying cellular processes and signaling pathways.
- Investigating the potential of 2-(2-Oxopropyl)propanedial as a biomarker for disease diagnosis and monitoring.
Conclusion
2-(2-Oxopropyl)propanedial is a highly reactive aldehyde that is widely used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. While there are some limitations to its use, there are also many potential future directions for research on this compound. By continuing to explore its properties and applications, we can gain a deeper understanding of cellular processes and develop new treatments for a wide range of diseases.
合成法
2-(2-Oxopropyl)propanedial can be synthesized through a variety of methods, including the oxidation of 2-(2-Oxopropyl)propanedial with hydrogen peroxide or ozone, the reaction of glyoxal with 2-(2-Oxopropyl)propanedial, and the reaction of malondialdehyde with 2-(2-Oxopropyl)propanedial. However, the most common method for synthesizing 2-(2-Oxopropyl)propanedial is the reaction of 2-(2-Oxopropyl)propanedial with glyoxal in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
科学的研究の応用
2-(2-Oxopropyl)propanedial is widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in studies of DNA-protein interactions, protein-protein interactions, and protein-DNA interactions. It is also used in the development of new therapeutic agents, such as antitumor drugs and antimicrobial agents.
特性
CAS番号 |
198349-37-0 |
|---|---|
製品名 |
2-(2-Oxopropyl)propanedial |
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
2-(2-oxopropyl)propanedial |
InChI |
InChI=1S/C6H8O3/c1-5(9)2-6(3-7)4-8/h3-4,6H,2H2,1H3 |
InChIキー |
YTNQVLAJJTVYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C=O)C=O |
正規SMILES |
CC(=O)CC(C=O)C=O |
同義語 |
Propanedial, (2-oxopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



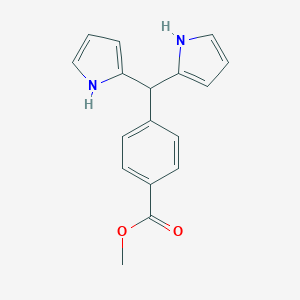
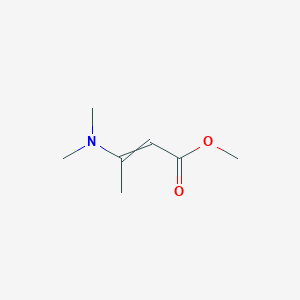
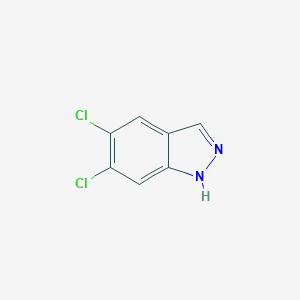
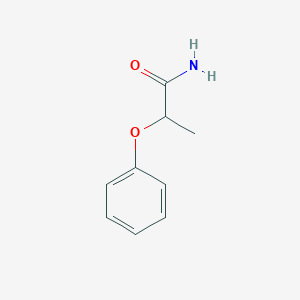
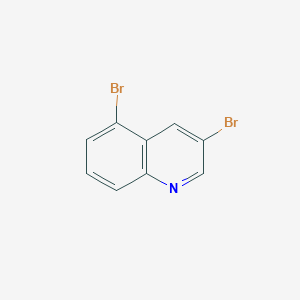
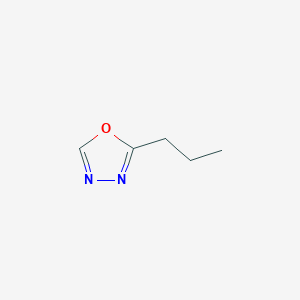

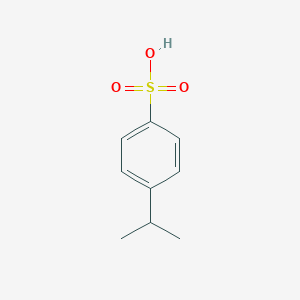
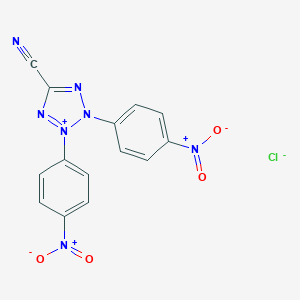
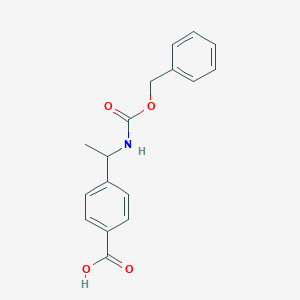
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
